7,4'-Dihydroxy-8-methylflavan
Overview
Description
7,4’-Dihydroxy-8-methylflavan is a hydroxyflavonoid compound with the molecular formula C16H16O3. It is known for its significant biological activities, including promoting mesenchymal stem cells’ osteogenic differentiation and exhibiting free radical scavenging properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxy-8-methylflavan typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the desired flavan structure .
Industrial Production Methods: Industrial production of 7,4’-Dihydroxy-8-methylflavan may involve the extraction from natural sources such as the red resin of Dracaena cochinchinensis. The compound can be isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 7,4’-Dihydroxy-8-methylflavan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavonoids.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and substituted ethers or esters .
Scientific Research Applications
7,4’-Dihydroxy-8-methylflavan has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactions.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: The compound is used in the development of natural antioxidants and health supplements.
Mechanism of Action
The mechanism of action of 7,4’-Dihydroxy-8-methylflavan involves its interaction with molecular targets such as enzymes and receptors. It promotes osteogenic differentiation by increasing alkaline phosphatase activity and scavenges free radicals by donating hydrogen atoms to neutralize reactive oxygen species .
Comparison with Similar Compounds
- 7,4’-Dihydroxyflavanone
- 7,4’-Dihydroxy-6,8-dimethylflavan
- 4,4’-Dihydroxy-2,3’-dimethoxydihydrochalcone
Uniqueness: 7,4’-Dihydroxy-8-methylflavan is unique due to its specific hydroxyl and methyl substitutions, which contribute to its distinct biological activities and chemical reactivity compared to other similar flavonoids .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHZZZRERDPSTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75412-98-5 | |
Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-8-methyl-2H-1-benzopyran-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75412-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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